Acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate
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Overview
Description
Acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate is a complex organic compound with a unique structure that includes a dibenzofuran moiety substituted with multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate typically involves the acetylation of [4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenol] with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the acetyl group, reverting to the parent phenol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetate group.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of [4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenol].
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways and enzyme activities. The compound’s effects are mediated through its ability to modulate oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenol]: The parent phenol compound without the acetate group.
[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] methyl ether: A similar compound with a methyl ether group instead of an acetate group.
Uniqueness
Acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate is unique due to the presence of the acetate group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The acetate group can also serve as a protective group during synthetic transformations, providing additional versatility in chemical synthesis.
Properties
CAS No. |
112209-51-5 |
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Molecular Formula |
C30H34O18 |
Molecular Weight |
682.6 g/mol |
IUPAC Name |
acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate |
InChI |
InChI=1S/C20H14O8.5C2H4O2/c1-8(21)27-10-4-2-9(3-5-10)15-17(24)18(25)16-11-6-12(22)13(23)7-14(11)28-20(16)19(15)26;5*1-2(3)4/h2-7,22-26H,1H3;5*1H3,(H,3,4) |
InChI Key |
OLKMLXLMWQDUCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)OC1=CC=C(C=C1)C2=C(C(=C3C4=CC(=C(C=C4OC3=C2O)O)O)O)O |
Origin of Product |
United States |
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